Home > Products > Screening Compounds P79873 > 3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile - 2034561-86-7

3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Catalog Number: EVT-2913775
CAS Number: 2034561-86-7
Molecular Formula: C20H21N5O3
Molecular Weight: 379.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[[4-[[Morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile

Compound Description: 5-[[4-[[Morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile is a compound with potential therapeutic applications in treating proliferative diseases, including various types of cancer. [] The patent describing this compound emphasizes its potential as a pharmaceutical composition for oral administration. []

Relevance: This compound shares the core pyrazine-2-carbonitrile structure with 3-((1-(4-morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile. Additionally, both compounds incorporate a morpholine ring system, further highlighting their structural similarity. []

TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine)

Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor with potent activity against Src family kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4. [, , ] It exhibits promising anticancer activity in preclinical models. [] TG100435 is metabolized primarily by flavin-containing monooxygenases (FMOs), with its major metabolite being TG100855. [, , ]

Relevance: While structurally different from 3-((1-(4-morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, TG100435 is included here due to its shared pyrrolidine ring system. Both compounds utilize this structural motif, suggesting a possible exploration of similar chemical space for developing new drug candidates. [, , ]

TG100855 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine)

Compound Description: TG100855 is the major N-oxide metabolite of TG100435 and demonstrates even greater potency against Src family kinases than its parent compound. [, , ] Notably, TG100855 can be retroreduced back to TG100435 by cytochrome P450 reductase, highlighting a cyclic interconversion between these two compounds. []

Relevance: Similar to TG100435, TG100855 contains a pyrrolidine ring system, a key structural feature shared with 3-((1-(4-morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile. [, , ] The research surrounding these compounds emphasizes the importance of understanding metabolic pathways and their impact on drug efficacy.

2-Mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile Derivatives

Compound Description: This class of compounds, derived from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, includes various derivatives featuring substitutions at the 2-mercapto position. [] Some of these derivatives have shown significant bacteriostatic and antituberculosis activity. []

4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile (DMPPC)

Compound Description: DMPPC is a pyridine-3-carbonitrile derivative with non-linear optical properties. [] Its crystal structure reveals a half-chair conformation for the pyrrolidine ring and a planar conformation for the pyridine ring. []

4-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-6-(naphthalen-2-yl)nicotinonitrile

Compound Description: This compound is a nicotinonitrile derivative synthesized from 3-cyanopyridinacetohydrazide. [] While its biological activity is not extensively detailed in the provided paper, it represents a class of pyridin-3-carbonitriles explored for potential anticancer activity. []

Relevance: This compound belongs to the pyridin-3-carbonitrile class, sharing the 3-carbonitrile functional group on a six-membered heterocyclic core with 3-((1-(4-morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile. [] Despite the different core structures (pyridine versus pyrazine) and lack of a pyrrolidine ring, the shared 3-carbonitrile functionality suggests a potential avenue for comparing and contrasting their biological profiles.

4-Morpholino- and 4-(Pyrrolidin-1-yl)-2-aza-1,3-diene-1,1-dicarbonitriles

Compound Description: These compounds, represented by structures 3, 4, and 10 in the paper, are 2-aza-1,3-diene derivatives with either morpholine or pyrrolidine substituents. [] Their reactivity in acidic conditions highlights differences based on the amine substituent, with the morpholino derivatives leading to 3-bromopyrazine-2-carbonitriles, while the pyrrolidin-1-yl derivatives undergo a [, ]-H shift to form pyrrolo[1,2]pyrazine structures. []

Relevance: While not directly sharing the core pyrazine-2-carbonitrile structure of 3-((1-(4-morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, these compounds are relevant due to their potential to be converted to pyrazine-2-carbonitrile derivatives under specific reaction conditions. [] This highlights the potential for exploring different synthetic pathways to access the pyrazine-2-carbonitrile scaffold. Additionally, the presence of either a morpholine or pyrrolidine ring in these compounds further emphasizes their connection to the target compound, which incorporates both of these structural motifs.

Properties

CAS Number

2034561-86-7

Product Name

3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

IUPAC Name

3-[1-(4-morpholin-4-ylbenzoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile

Molecular Formula

C20H21N5O3

Molecular Weight

379.42

InChI

InChI=1S/C20H21N5O3/c21-13-18-19(23-7-6-22-18)28-17-5-8-25(14-17)20(26)15-1-3-16(4-2-15)24-9-11-27-12-10-24/h1-4,6-7,17H,5,8-12,14H2

InChI Key

XASWUWHYDHPTBS-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)N4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.